N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-11-13-20(14-12-19)18-29-24-17-27(23-10-6-5-9-22(23)24)16-15-26-25(28)21-7-3-2-4-8-21/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIAVPBLBWHMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Methylbenzylthio Group: The indole derivative is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methylbenzylthio group.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: The compound can be used to study the interaction of indole derivatives with biological targets such as enzymes or receptors.
Materials Science: It can be explored for its potential use in organic electronics or as a building block for novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The benzamide group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but lacks the 4-methyl group.
N-(2-(3-((4-methoxybenzyl)thio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to the presence of the 4-methylbenzylthio group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings.
Chemical Structure and Synthesis
The compound features a benzamide core linked to an indole moiety via an ethyl chain, with a 4-methylbenzylthio group attached to the indole.
Synthesis Steps:
- Formation of the Indole Core: The indole can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 4-Methylbenzylthio Group: The indole derivative is reacted with 4-methylbenzyl chloride in the presence of a base (e.g., potassium carbonate).
- Formation of the Benzamide Moiety: The final step involves reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
For instance, studies on related compounds targeting EGFR and HER-2 have demonstrated excellent anti-proliferation abilities against MCF-7 and SK-BR-3 breast cancer cells, suggesting potential pathways for this compound to explore .
The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, altering their activity and affecting cellular pathways. This interaction can lead to apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .
Case Studies
- Cell Viability Assays: In studies involving CCK-8 assays, compounds similar to this compound showed IC50 values indicating potent anti-cancer activity, particularly in breast cancer cell lines.
- Molecular Docking Studies: Molecular docking has provided insights into binding affinities, confirming stable interactions with targets like EGFR, which are crucial for cancer treatment .
Comparative Analysis
| Compound | Structure | Anticancer Activity | Binding Affinity |
|---|---|---|---|
| This compound | Indole-Benzamide | Significant against MCF-7 | TBD |
| Similar Compound A | Indole-Benzamide (no thio group) | Moderate | TBD |
| Similar Compound B | Indole-Benzamide (different substituent) | High against SK-BR-3 | TBD |
Q & A
Q. What are the key synthetic challenges in preparing N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are they addressed methodologically?
The synthesis involves multi-step organic reactions, including thioether formation, indole alkylation, and benzamide coupling. Critical challenges include controlling regioselectivity during indole functionalization and minimizing side reactions in sulfur-containing intermediates. Methodological solutions include:
- Temperature control : Maintaining low temperatures (0–5°C) during thiol coupling to prevent oxidation .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Purification : Employing flash chromatography or preparative HPLC to isolate intermediates with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
A combination of advanced spectroscopic methods ensures accurate characterization:
Q. What in vitro models are appropriate for initial biological screening of this benzamide derivative?
Prioritize disease-relevant cellular models based on structural analogs:
- Cancer : Human prostate (PC-3) and non-small cell lung cancer (A549) cell lines for cytotoxicity assays .
- Enzyme inhibition : Kinase activity panels (e.g., EGFR, VEGFR) to identify potential targets .
- Apoptosis markers : Flow cytometry for Annexin V/propidium iodide staining to quantify programmed cell death .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
SAR strategies include:
- Substituent variation : Modifying the 4-methylbenzyl group to alter lipophilicity and target affinity. For example, replacing methyl with halogens (Cl, F) improves metabolic stability .
- Bioisosteric replacement : Substituting the thioether linker with sulfoxide/sulfone groups to enhance binding kinetics .
- Pharmacophore mapping : Using X-ray crystallography or cryo-EM to identify critical interactions with biological targets .
Q. What experimental strategies resolve contradictions between computational binding predictions and empirical activity data?
Address discrepancies through:
- Free-energy perturbation (FEP) calculations : Refine docking poses by accounting for solvation effects and protein flexibility .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) to validate computational hits .
- Alanine scanning mutagenesis : Identify key residues in target proteins that influence compound binding .
Q. What specialized in vivo models are suitable for evaluating this compound’s pharmacokinetic properties?
- Rodent models : Use Sprague-Dawley rats for IV/PO dosing to calculate bioavailability (F%) and half-life (t) .
- Tissue distribution : Radiolabeled compound tracking via PET/MRI to assess organ-specific accumulation .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma and urine .
Q. How does the compound’s three-dimensional conformation influence target engagement, and what techniques validate these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
